4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol
Description
Overview of Indazole Scaffold Significance in Synthetic Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of immense interest to synthetic and medicinal chemists. nih.govnih.gov Though relatively rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological and biological activities, making them crucial components in the development of novel therapeutic agents. nih.govnih.gov The versatility of the indazole scaffold allows for the creation of diverse molecular architectures with applications as anti-inflammatory, anti-cancer, anti-HIV, and anti-arrhythmic agents, among others. nih.govresearchgate.net
The development of new synthetic methodologies to construct and functionalize the indazole core is an active area of research. nih.gov Chemists are continually devising innovative metal-promoted and metal-free reactions to access pharmacologically significant indazole derivatives. nih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's biological and physical properties. This structural versatility has solidified the indazole motif as a foundational building block in the design of next-generation drugs. researchgate.netlongdom.org
Table 1: Selected Biological Activities of Indazole Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer / Antitumor | nih.govlongdom.org |
| Anti-inflammatory | nih.govresearchgate.net |
| Anti-HIV | nih.govresearchgate.net |
| Antimicrobial | researchgate.netlongdom.org |
| Antidepressant | exlibrisgroup.comnih.gov |
| Antihypertensive | exlibrisgroup.com |
Structural Features and Isomerism of 1H-Indazole Derivatives
Indazole is a ten-π electron aromatic system that exhibits annular tautomerism, existing in two primary forms: 1H-indazole and 2H-indazole. nih.govnih.gov This phenomenon relates to the position of the single hydrogen atom on one of the two nitrogen atoms in the pyrazole ring. nih.gov
1H-Indazole: In this tautomer, the hydrogen atom is attached to the nitrogen at position 1 (N1). This form is often referred to as the benzenoid tautomer.
2H-Indazole: Here, the hydrogen is located on the nitrogen at position 2 (N2), resulting in a quinonoid structure.
Theoretical calculations and experimental observations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.govacs.orgnih.gov Consequently, the 1H-tautomer is the predominant form in the gas phase, in solution, and in the solid state. nih.gov
When indazoles are used as nucleophiles in substitution reactions, such as alkylation, a mixture of N1 and N2 substituted isomers is often produced. nih.govresearchgate.net The ratio of these isomers is influenced by several factors, including the reaction conditions (solvent, base, temperature) and the steric and electronic properties of the substituents. nih.gov However, due to its greater thermodynamic stability, the 1-substituted isomer is typically the major product. nih.govacs.org The compound , 4-fluoro-3-(phenylmethyl)-1H -Indazol-6-ol, specifies the more stable 1H-isomeric form.
Contextualization of Fluorinated and Benzylated Indazole Analogues
The specific substituents on the indazole core—a fluorine atom at position 4 and a benzyl (B1604629) group at position 3—are critical to the potential properties of 4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol.
Fluorinated Indazoles: The incorporation of fluorine into heterocyclic drugs is a widely used strategy in medicinal chemistry. organic-chemistry.orgnih.govmdpi.com Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. nih.govresearchgate.net Its relatively small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are significant. researchgate.net
Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolic oxidation at that position, increasing the drug's half-life. nih.govmdpi.com
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes. organic-chemistry.orgresearchgate.net
Modulation of pKa: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups. researchgate.net
Altered Binding Affinity: Fluorine can form unique interactions, such as hydrogen bonds and dipole interactions, with enzyme receptors, potentially enhancing binding affinity and biological activity. nih.govmdpi.com
Studies have shown that introducing fluorine to the indazole ring can enhance biological efficacy. nih.govlongdom.org For instance, the strategic placement of fluorine atoms in certain indazole derivatives has led to potent enzyme inhibitors. nih.gov
Structure
3D Structure
Properties
CAS No. |
874984-98-2 |
|---|---|
Molecular Formula |
C14H11FN2O |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-benzyl-4-fluoro-2H-indazol-6-ol |
InChI |
InChI=1S/C14H11FN2O/c15-11-7-10(18)8-13-14(11)12(16-17-13)6-9-4-2-1-3-5-9/h1-5,7-8,18H,6H2,(H,16,17) |
InChI Key |
XFOUWVQQKZVZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C(=CC(=CC3=NN2)O)F |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol
Retrosynthetic Analysis and Key Disconnections for the Indazole Core
Retrosynthetic analysis is a critical tool for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol, several logical disconnections can be proposed, primarily revolving around the formation of the indazole core and the introduction of its substituents.
Key Disconnection Strategies:
Disconnection of C-3 and N-1 Substituents: The most straightforward approach involves disconnecting the C-3 benzyl (B1604629) group and the N-1 proton (or a protecting group) from a pre-formed 4-fluoro-1H-indazol-6-ol core. This simplifies the problem to the synthesis of the substituted indazole scaffold and the subsequent functionalization at the C-3 position. This is a common strategy in medicinal chemistry programs. nih.gov
Jacobsen Indazole Synthesis and Related Cyclizations: A classical and effective disconnection breaks the N1-N2 and C3-N2 bonds of the pyrazole (B372694) ring. This leads back to a 2-amino-3-fluoro-5-hydroxy-phenyl benzyl ketone derivative. Cyclization of this intermediate, typically through diazotization followed by intramolecular coupling, would form the indazole ring. A variation involves the cyclization of hydrazones, which can be formed from a substituted phenylhydrazine (B124118) and a ketone or aldehyde. psu.eduacs.org
Cyclization of o-Halobenzonitriles: Another powerful strategy involves disconnecting the N2-C3 bond and the N1-H bond. This retrosynthetic step points to a 2-fluoro-6-amino-3-(phenylmethyl)benzonitrile derivative. The reaction of such a compound with a source of hydrazine (B178648) or through diazotization can lead to the formation of the indazole ring. This approach is particularly useful as it builds the heterocyclic ring onto a pre-functionalized benzene (B151609) precursor. nih.gov
Approaches for Introducing Fluorine Atom at the C-4 Position
Incorporating a fluorine atom at the C-4 position of the indazole ring is a crucial step that can be achieved either by starting with a fluorinated precursor or by introducing the fluorine atom onto the pre-formed heterocyclic system.
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org While highly effective for many substrates, the direct C-4 fluorination of an unsubstituted indazole ring can be challenging due to regioselectivity. The C-3 position of the indazole ring is often more nucleophilic and thus more susceptible to electrophilic attack. organic-chemistry.orgacs.org
However, this strategy can be viable if the C-3 position is blocked with a suitable protecting group or another substituent. Alternatively, directing groups on the benzene portion of the molecule could be employed to favor fluorination at the C-4 position. Common electrophilic fluorinating reagents are N-F compounds, which are generally more stable and safer to handle than alternatives like elemental fluorine. wikipedia.org
Table of Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Highly effective, crystalline solid, widely used for various substrates including heterocycles. wikipedia.orgorganic-chemistry.orgacs.org |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A powerful, user-friendly, and versatile electrophilic fluorinating agent. acs.org |
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. masterorganicchemistry.com This reaction requires an aromatic ring that is activated by electron-withdrawing groups and contains a good leaving group (such as Cl, Br, or NO₂) at the position of substitution. The indazole ring itself is an electron-withdrawing system, which helps to activate the attached benzene ring for nucleophilic attack.
In this approach, a 4-substituted indazole (e.g., 4-chloro- or 4-nitro-1H-indazol-6-ol) would be treated with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMSO or DMF at elevated temperatures. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comnih.gov Interestingly, in many SNAr reactions, fluoride is a better leaving group than other halogens, a phenomenon attributed to the high electronegativity of fluorine which strongly activates the ring towards the initial nucleophilic attack. stackexchange.comnih.gov
An alternative and often highly efficient strategy is to construct the indazole ring from a starting material that already contains the required fluorine atom. This circumvents issues with regioselectivity during fluorination of the heterocycle. For instance, a synthesis could commence from a 2,5-disubstituted-3-fluoroaniline derivative.
A well-established method involves the reaction of a substituted 2-fluorobenzonitrile (B118710) with hydrazine. nih.gov For the target molecule, a plausible route could begin with a 3-fluoro-5-hydroxy-2-aminobenzonitrile. This intermediate could then be modified at the position ortho to the amine (which will become C-3 of the indazole) before cyclization with hydrazine to form the desired 4-fluoro-indazol-6-ol core. This approach has been successfully used to prepare related compounds like 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile. nih.gov Similarly, the reaction of pentafluoroacetophenone with hydrazine to yield 3-methyl-4,5,6,7-tetrafluoro-1H-indazole demonstrates a cyclization pathway involving the nucleophilic displacement of a fluorine atom by the hydrazine amino group. psu.edu
Methods for Phenylmethyl (Benzyl) Group Installation at the C-3 Position
Introducing the benzyl group at the C-3 position is a key carbon-carbon bond-forming step in the synthesis of the target molecule.
Direct C-H benzylation of the indazole core is a modern but less common approach. The more established and reliable methods involve the use of transition-metal-catalyzed cross-coupling reactions on a pre-functionalized indazole.
The most common strategy is to first introduce a halogen, typically iodine or bromine, at the C-3 position of the 4-fluoro-1H-indazol-6-ol core. This can be achieved using reagents like N-iodosuccinimide (NIS) or iodine under basic conditions. nih.govchim.it The resulting 3-haloindazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction of the 3-iodoindazole with benzylboronic acid or a benzylboronate ester in the presence of a palladium catalyst and a base.
Negishi Coupling: Coupling of the 3-haloindazole with a benzylzinc reagent (e.g., benzylzinc chloride). chim.it
Stille Coupling: Reaction with a benzylstannane reagent, though this is less favored now due to the toxicity of organotin compounds.
Another approach involves the cyclization of an acyclic precursor that already contains the benzyl moiety. For example, the Rh(III)-catalyzed reaction of an azobenzene (B91143) with benzaldehyde (B42025) can produce a 3-phenyl-2-aryl-2H-indazole. acs.org A similar strategy could be envisioned where a suitably substituted phenylhydrazine is condensed with a phenylacetic acid derivative or phenylacetaldehyde (B1677652) to form a hydrazone, which is then cyclized to the 3-benzylindazole. acs.org
Comparison of Key Cross-Coupling Reactions for C-3 Benzylation
| Reaction | Coupling Partners | Typical Catalyst/Conditions | Advantages |
|---|---|---|---|
| Suzuki Coupling | 3-Haloindazole + Benzylboronic acid/ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, Cs₂CO₃) | Boronic acids are generally stable, non-toxic, and commercially available; tolerant of many functional groups. nih.gov |
| Negishi Coupling | 3-Haloindazole + Benzylzinc halide | Pd(PPh₃)₄ or other Pd(0) complexes | Organozinc reagents are highly reactive, often leading to high yields and fast reactions. chim.it |
| Heck Coupling | 3-Haloindazole + Styrene (B11656) (followed by reduction) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | A potential two-step route to introduce the benzyl group. |
Precursor Cyclization with Benzyl-Containing Moieties
A primary strategy for constructing the 3-benzylindazole core involves the cyclization of a precursor that already contains the required benzyl group. This approach ensures the correct placement of the C3-substituent from the outset. A common and versatile method is the cyclization of arylhydrazones.
This process typically begins with the synthesis of a suitable phenyl benzyl ketone derivative. For the target molecule, a plausible precursor would be a 1-(2-halo-4-fluoro-6-methoxyphenyl)-2-phenylethanone. This ketone can be condensed with hydrazine or a protected hydrazine to form the corresponding hydrazone. The subsequent intramolecular cyclization to form the N-N bond and create the pyrazole ring of the indazole system can be promoted under various conditions.
Acid catalysis, for instance using polyphosphoric acid (PPA), is a classic method for effecting such cyclizations. researchgate.net Alternatively, transition-metal-catalyzed intramolecular N-arylation has become a more modern and often milder approach. Palladium- or copper-catalyzed reactions are frequently employed to facilitate the C-N bond formation, typically starting from a 2-halophenyl precursor. umn.edunih.gov
A general representation of this two-step sequence is shown below:
Hydrazone Formation: A substituted 2-halophenyl benzyl ketone reacts with hydrazine.
Cyclization: The resulting hydrazone undergoes intramolecular cyclization, often catalyzed by a transition metal or promoted by a strong base, to yield the 3-benzyl-1H-indazole. nih.gov
The selection of substituents on the initial phenyl ring is critical for the final structure. To achieve this compound, one would ideally start with a precursor containing the fluorine at the correct position and a protected hydroxyl group (e.g., a methoxy (B1213986) group) that can be cleaved in a later step.
| Reaction Type | Catalyst/Reagent | Typical Conditions | Notes | Reference |
| Hydrazone Cyclization | Polyphosphoric Acid (PPA) | High Temperature | Classic method, can lead to elimination of groups. | researchgate.net |
| Intramolecular N-Arylation | Pd(OAc)₂/DPPF/tBuONa | Toluene, 90°C | Effective for cyclization of N'-aryl-N'-(o-bromobenzyl)hydrazines. | researchgate.net |
| SNAr Cyclization | K₂CO₃ | DMF, 90°C | Requires electron-withdrawing groups (like nitro) to activate the ring for nucleophilic attack. | nih.gov |
Regioselective Hydroxylation at the C-6 Position and Protecting Group Chemistry
Introducing a hydroxyl group at a specific position on the indazole ring, especially late in the synthesis, requires precise control of regioselectivity. This is heavily influenced by the electronic nature of the existing substituents and the use of protecting groups.
Protecting the indazole nitrogen atoms is often a prerequisite for successful and selective functionalization. Indazoles can be alkylated or acylated at either the N-1 or N-2 position, and the outcome often depends on the reaction conditions. researchgate.net For instance, protection under mildly acidic conditions can favor the N-2 isomer, while thermodynamic conditions may lead to the N-1 product. researchgate.net The choice of protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be strategic. A SEM group at N-2 has been shown to direct lithiation specifically to the C-3 position. nih.govacs.org For functionalization at the C-6 position, protecting groups are crucial to prevent side reactions at the more nucleophilic nitrogen atoms.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG), which is a functional group that can coordinate to an organolithium base (like n-butyllithium), directing deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org
In the context of a 4-fluoro-3-benzyl-1H-indazole, several groups could potentially act as a DMG:
The Indazole Ring: The nitrogen atoms of the indazole itself can direct metalation. An N-1 protecting group is often necessary, after which the N-2 lone pair can direct lithiation, typically to the C-7 position. nih.gov
The Fluoro Group: Halogens can act as directing groups, though their influence is weaker than strong DMGs like amides or methoxy groups. A fluorine atom would typically direct lithiation to the C-5 position.
Achieving selective metalation at C-6 on the pre-formed 4-fluoro-3-benzyl-1H-indazole scaffold via DoM is challenging due to the directing effects of the existing functionalities. A more viable DoM strategy would involve starting with a precursor that places a potent DMG at a position that directs lithiation to the desired C-6 carbon. For example, a methoxy or protected amine group at C-5 could direct lithiation to C-6. Following lithiation, the resulting aryllithium intermediate is quenched with an electrophilic oxygen source (e.g., molecular oxygen followed by reduction, or a peroxide) to install the hydroxyl group.
Late-stage functionalization (LSF) aims to introduce key functional groups in the final steps of a synthetic sequence, which is highly valuable in medicinal chemistry for generating analogues. Transition-metal-catalyzed C–H activation is a premier LSF strategy for modifying complex molecules. nih.gov
For the target molecule, this would involve the direct conversion of the C-6 H bond to a C-O bond on the 4-fluoro-3-benzyl-1H-indazole core. While direct C-H hydroxylation of indazoles at the C-6 position is not widely documented, methods developed for other aromatic systems could be adapted. Catalytic systems based on metals like palladium, rhodium, or manganese are known to mediate the oxidation of C(sp²)–H bonds. researchgate.netnih.gov For example, Mn(PDP) catalysts have been developed for the chemoselective hydroxylation of C(sp³)–H bonds in the presence of heterocycles, and similar principles are being extended to C(sp²)–H bonds. nih.gov
The primary challenge in this approach is achieving site-selectivity. The indazole ring contains multiple C–H bonds (C-5 and C-7) that could compete with the C-6 position during oxidation. The directing influence of the existing fluoro and benzyl groups, as well as the heterocyclic core itself, would play a crucial role in determining the regiochemical outcome. nih.gov
Catalytic and Metal-Free Synthetic Protocols
Modern synthetic chemistry offers a wide array of catalytic methods to construct heterocyclic scaffolds like indazoles efficiently and with high functional group tolerance. These can be broadly divided into protocols using transition metals and those that are metal-free.
Transition metals are extensively used in nearly all stages of indazole synthesis, from precursor formation to cyclization and late-stage functionalization.
Palladium (Pd): Palladium catalysts are staples for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that can be used to build complex precursors. researchgate.netmdpi.com More critically, they are used in intramolecular C-N bond-forming reactions to construct the indazole ring from o-haloaryl hydrazones. researchgate.netumn.edu
Copper (Cu): Copper catalysis is a cost-effective and powerful alternative for indazole synthesis. It is particularly effective for promoting C-N cross-coupling reactions. rsc.orgdntb.gov.ua One-pot, three-component reactions catalyzed by copper nanoparticles have been developed to synthesize 2H-indazoles from 2-halobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org Other methods use copper to cyclize 2-chloro-benzoic acid hydrazides or to facilitate the synthesis of 3-aminoindazoles from 2-halobenzonitriles. rsc.orgorganic-chemistry.org
Rhodium (Rh): Rhodium catalysts excel at C–H activation and functionalization. mdpi.com An elegant method for indazole synthesis involves the Rh(III)-catalyzed reaction of azobenzenes with aldehydes. nih.govnih.gov In this formal [4+1] annulation, the azo group directs ortho C–H activation, which is followed by addition to the aldehyde and subsequent cyclization to form the 2H-indazole ring. pkusz.edu.cn
| Metal Catalyst | Reaction Type | Example Substrates | Key Features | Reference(s) |
| Palladium | Intramolecular Amination | o-Bromobenzyl-hydrazines | Forms N-aryl-1H-indazoles. | researchgate.net |
| Copper | Three-Component Reaction | 2-Bromobenzaldehydes, amines, NaN₃ | One-pot synthesis of 2H-indazoles. | organic-chemistry.org |
| Copper | C-N Coupling/Cyclization | 2-Chloroarenes, Hydrazides | Low catalyst loading, mild conditions. | rsc.org |
| Rhodium | C-H Activation/[4+1] Annulation | Azobenzenes, Aldehydes | One-step, highly functional group tolerant synthesis of 2H-indazoles. | nih.govnih.govpkusz.edu.cn |
While metal catalysis is dominant, metal-free conditions involving acid/base catalysis or organocatalysis provide important alternatives, often with benefits in terms of cost, toxicity, and simplified purification.
Acid/Base Catalysis: The formation of hydrazone precursors is a classic condensation reaction that is typically catalyzed by an acid or base. The subsequent cyclization step can also be non-metallic. Strong acids like polyphosphoric acid (PPA) can induce cyclization through electrophilic aromatic substitution, although the conditions are harsh. researchgate.net Base-mediated protocols, such as using potassium carbonate in DMF, can promote intramolecular SNAr reactions to close the ring, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov
Organocatalysis: True organocatalytic and metal-free oxidative methods are emerging. A notable example is the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with dioxygen as the terminal oxidant. This system enables the intramolecular aerobic oxidative C-N coupling of hydrazones to form indazoles and azaindazoles, demonstrating excellent functional group tolerance without the need for any metal. nih.gov Other metal-free approaches include the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives to provide indazoles under mild, operationally simple conditions. organic-chemistry.org
Photoredox and Electrochemical Synthesis Approaches
While specific literature on the photoredox and electrochemical synthesis of this compound is not yet prevalent, the application of these modern techniques to the synthesis of the core indazole structure is well-documented. These methods offer mild, efficient, and often novel pathways to heterocyclic scaffolds, suggesting their potential applicability.
Photoredox Catalysis: This approach utilizes visible light to initiate chemical transformations through single-electron transfer (SET) pathways, often under mild, room-temperature conditions. nih.gov For the indazole core, photoredox catalysis has enabled reactions that are otherwise challenging. For instance, ruthenium- or iridium-based photocatalysts are commonly used to generate reactive radical intermediates that can undergo cyclization to form the indazole ring. acs.orgnih.gov A notable strategy involves the visible-light-mediated synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, showcasing an intramolecular N-N bond formation. acs.orgnih.gov Another innovative, metal-free approach describes the heterodifunctionalization of alkynylazobenzenes, promoted solely by visible light, to produce 2H-indazole scaffolds with perfect atom economy. acs.orgbohrium.comnih.gov
The potential application to this compound could involve a precursor, such as a substituted 2-azido- or 2-nitro-styrene, that upon photo-excitation or through a photocatalytic cycle, generates a reactive nitrogen species which then cyclizes. The substitution pattern of the target molecule would need to be incorporated into the starting materials. A hypothetical photoredox-catalyzed approach could involve the intramolecular cyclization of a suitably substituted o-azidobenzylbenzene derivative.
Electrochemical Synthesis: Electrosynthesis provides a powerful and green alternative to traditional chemical redox reagents, using electrical current to drive reactions. rsc.orgchim.it This method has been successfully applied to the synthesis of various N-heterocycles. rsc.orgnih.govacs.org For indazoles, an electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to furnish 1H-indazoles in moderate to good yields. rsc.org This method is operationally simple and can utilize inexpensive electrodes. rsc.org Furthermore, electrochemical methods have been explored for the selective functionalization of the indazole ring system, for instance, in the oxo-amination of 2H-indazoles. nih.govbohrium.com The choice of cathode material has been shown to determine the selective synthesis of 1H-indazoles versus their N-oxides. researchgate.net
For the synthesis of this compound, an electrochemical approach could be envisioned starting from a substituted phenylhydrazone. The anodic oxidation of this precursor could generate a radical cation that undergoes intramolecular cyclization to form the desired indazole ring. The fluorine, benzyl, and hydroxyl groups would need to be present on the starting phenylhydrazone.
| Method | Precursor Type | Key Transformation | Catalyst/Conditions | Relevance to Target Compound | Reference |
|---|---|---|---|---|---|
| Visible-Light Photoredox Catalysis | 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines | Intramolecular N-N bond formation | Ru(bpy)₃Cl₂ | Demonstrates photocatalytic indazole ring formation. | acs.orgnih.gov |
| Visible-Light Mediated Synthesis | Alkynylazobenzenes | Heterodifunctionalization/Cyclization | Metal- and photocatalyst-free | Shows a highly atom-economical route to functionalized indazoles. | acs.orgnih.gov |
| Electrochemical Synthesis | Arylhydrazones | Radical Csp²–H/N–H cyclization | Anodic oxidation | Provides a direct electrochemical route to the 1H-indazole core. | rsc.org |
| Electrochemical Synthesis | 2H-Indazoles | Oxo-amination | Supporting-electrolyte free | Illustrates electrochemical functionalization of the indazole ring. | nih.gov |
Green Chemistry Principles in Synthesis Optimization
The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. primescholars.com For a multi-step synthesis of a molecule like this compound, these principles can be applied at various stages.
Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.com Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. For instance, a [3+2] cycloaddition approach to form the indazole ring would have a higher atom economy than a classical condensation reaction that produces water as a byproduct. organic-chemistry.org The visible-light-mediated synthesis of 2H-indazoles from alkynylazobenzenes is an excellent example of a reaction with perfect atom economy. acs.orgnih.gov A DBU-catalyzed aza-Michael reaction of indazole with enones also demonstrates high atom economy for N1-substituted indazoles. researchgate.net
Use of Renewable Solvents and Catalysts: The choice of solvent significantly impacts the environmental footprint of a synthesis. Traditional volatile organic solvents can be replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents like polyethylene (B3416737) glycol (PEG). acs.orgnih.gov For example, the synthesis of 2H-indazoles has been successfully carried out in PEG-400 as a green solvent. nih.govorganic-chemistry.org Research has also explored the use of natural and biodegradable catalysts, such as lemon peel powder, for the synthesis of 1H-indazoles under ultrasound irradiation, which can reduce reliance on heavy metals. researchgate.net The synthesis of 1H-indazole derivatives has also been demonstrated using ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695). samipubco.com
Energy Efficiency: Photochemical and electrochemical methods, as discussed previously, can often be more energy-efficient than classical thermal methods, as they can proceed at ambient temperature and pressure. nih.govnih.gov Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reaction rates. researchgate.net
Catalytic Strategies: The use of catalysts, especially those that are highly efficient and recyclable, is a cornerstone of green chemistry. Transition-metal catalysts, while highly effective, can pose environmental and health risks. Therefore, developing metal-free catalytic systems or using highly efficient and recyclable heterogeneous catalysts is a key area of research. bohrium.comnih.gov For instance, copper oxide nanoparticles on activated carbon have been used as a recyclable heterogeneous catalyst for indazole synthesis. acs.orgnih.gov
| Green Chemistry Principle | Application in Indazole Synthesis | Example | Reference |
|---|---|---|---|
| High Atom Economy | Aza-Michael addition for N1-substitution. | DBU-catalyzed reaction of indazole with enones. | researchgate.net |
| Use of Greener Solvents | Replacement of volatile organic solvents with PEG. | Copper-catalyzed three-component synthesis of 2H-indazoles in PEG-400. | nih.govorganic-chemistry.org |
| Use of Natural Catalysts | Employing biodegradable catalysts. | Synthesis of 1H-indazoles using lemon peel powder. | researchgate.net |
| Energy Efficiency | Using alternative energy sources to drive reactions. | Ultrasound-assisted synthesis of 1H-indazoles. | researchgate.netresearchgate.net |
| Recyclable Heterogeneous Catalysts | Facilitating catalyst recovery and reuse. | CuO nanoparticles on activated carbon for 2H-indazole synthesis. | acs.orgnih.gov |
Mechanistic Elucidation of Reaction Pathways for 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol Formation
Investigation of Cyclization Mechanisms (e.g., N-N Bond Formation, C-H Amination)
The construction of the indazole ring system is typically achieved through intramolecular cyclization, where the key bond-forming event can be either the creation of the N-N bond or a C-N bond via C-H amination.
N-N Bond Formation: A predominant strategy for indazole synthesis involves the formation of the nitrogen-nitrogen bond as the final step in the ring-closing cascade. These reactions often start from precursors where the aryl ring and the eventual C3 substituent are already in place.
Oxidative Cyclization: One common approach is the oxidative cyclization of 2-aminomethyl-phenylamines or related species. wikipedia.orgorganic-chemistry.org For the target molecule, a plausible pathway would involve a precursor like 2-amino-5-fluoro-3-hydroxy-diphenylmethanone hydrazone. In this scenario, an oxidizing agent would facilitate the intramolecular coupling between the two nitrogen atoms to form the pyrazole (B372694) ring. researchgate.netrsc.org
Davis-Beirut Reaction: This reaction provides an efficient route to 2H-indazoles, which can be relevant precursors or isomers. wikipedia.orgnih.govnih.gov It typically proceeds from an o-nitrobenzylamine, which rearranges to a reactive o-nitroso imine intermediate that undergoes heterocyclization to form the N-N bond. nih.govucdavis.edu
Reductive Cyclization: Alternatively, reductive cyclization of precursors such as 2,4-diaroyl-N-nitrosomethylanilines can yield 1H-indazoles.
C-H Amination: Transition-metal catalysis has enabled powerful methods for intramolecular C-H amination to forge the indazole ring. These reactions are valued for their efficiency and atom economy.
Palladium or Copper-Catalyzed Amination: These methods often involve the cyclization of N-aryl-N'-(o-bromobenzyl)hydrazines or related precursors where an aryl C-H bond is activated to form a C-N bond, completing the heterocyclic ring.
Rhodium-Catalyzed C-H Functionalization: Rhodium(III) catalysts are effective in promoting tandem C-H activation and annulation reactions. nih.gov For instance, a reaction between an appropriately substituted azobenzene (B91143) and an aldehyde can lead to N-aryl-2H-indazoles through a cyclative capture mechanism. acs.org While this yields the 2H-indazole, it highlights a powerful C-H functionalization approach to the core structure.
A hypothetical cyclization for the title compound could start from a precursor such as (2-amino-5-fluoro-3-hydroxyphenyl)(phenyl)methanone, which would react with a hydrazine (B178648) equivalent, followed by a cyclization/dehydration step.
Role of Intermediates and Transition States
The specific intermediates and transition states in indazole synthesis are dictated by the chosen reaction pathway. Their stability and structure are critical in determining the reaction's feasibility, rate, and regioselectivity.
Key Intermediates: In N-N bond-forming reactions like the Davis-Beirut pathway, the o-nitrosobenzylidine imine is a pivotal intermediate. nih.govnih.gov In other oxidative cyclizations, N-H ketimine species formed from the reaction of o-aminoaryl nitriles with organometallic reagents are key precursors before the copper-catalyzed N-N bond formation occurs. acs.org For syntheses involving arynes, diazo compounds are generated in situ as reactive intermediates that undergo a [3+2] dipolar cycloaddition. acs.orgorgsyn.org In metal-catalyzed C-H amination pathways, organometallic species such as rhodacycles or palladacycles are the crucial intermediates that facilitate the bond-forming steps. nih.govacs.org
Transition States: The reaction proceeds through one or more transition states, which represent the highest energy points along the reaction coordinate. wuxibiology.com Computational studies on indazole alkylation and formation show that the relative energies of the transition states for competing pathways (e.g., N1 versus N2 alkylation or cyclization) determine the final product ratio. wuxibiology.com For instance, in the alkylation of indazoles, the energy difference between the N1 and N2 transition states can be several kcal/mol, leading to high selectivity. Non-covalent interactions within the transition state can also play a significant role in lowering its energy and favoring a specific pathway. wikimedia.org
Kinetic Studies and Reaction Rate Determination
The determination of reaction rates would involve monitoring the concentration of reactants and products over time, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A kinetic study would aim to establish the rate law for the reaction, which expresses the reaction rate as a function of the concentrations of the chemical species involved.
Conceptual Data for Kinetic Analysis
| Parameter | Method of Determination | Significance |
|---|---|---|
| Rate Constant (k) | Plotting concentration vs. time data to fit a rate equation | Quantifies the intrinsic speed of the reaction at a given temperature. |
| Reaction Order | Method of initial rates; fitting data to different rate laws | Determines how the rate depends on the concentration of each reactant. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) from experiments at different temperatures | Reveals the minimum energy required for the reaction to occur and its temperature sensitivity. |
In many indazole syntheses, there is a potential for forming isomeric products, such as the 1H- and 2H-tautomers or other regioisomers. The distribution of these products can be governed by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate.
Thermodynamic Control: At higher temperatures, where the reaction becomes reversible, the most stable product will be the major one, as the system reaches equilibrium.
Thermodynamic Considerations in Tautomeric Preference (1H vs. 2H Indazole)
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the tautomeric equilibrium is a critical factor influencing the chemical and biological properties of the compound. For nearly all substituted indazoles, including what would be expected for 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.netcaribjscitech.com
This preference is attributed to the electronic structure of the rings. The 1H-tautomer possesses a benzenoid structure, which benefits from a higher degree of aromatic stabilization. In contrast, the 2H-tautomer has an ortho-quinoid structure, which is energetically less favorable. researchgate.net
Computational studies have quantified this energy difference for the parent indazole and various derivatives. These theoretical calculations consistently find the 1H form to be lower in energy.
Calculated Relative Energies of Indazole Tautomers (Literature Data)
| Compound | Method | ΔE (E2H - E1H) (kJ/mol) | Source |
|---|---|---|---|
| Indazole | MP2/cc-pVTZ | 13.6 | researchgate.net |
| Indazole | MP2/6-31G** | ~15.1 (3.6 kcal/mol) | researchgate.net |
| Indazole | B3LYP/6-311++G(d,p) | 20.0 | acs.orgnih.gov |
While most indazoles favor the 1H form, specific substitution patterns or environmental factors like intermolecular hydrogen bonding in the solid state can sometimes stabilize the 2H-tautomer. researchgate.netbgu.ac.ilnih.gov However, for this compound in solution, the 1H tautomer is expected to be the overwhelmingly predominant and thermodynamically favored species.
Advanced Spectroscopic and Diffraction Based Structural Characterization of 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, the connectivity of atoms and their spatial relationships can be established.
Proton (¹H) NMR Spectral Assignment and Coupling Analysis
The ¹H NMR spectrum of 4-fluoro-3-(phenylmethyl)-1H-Indazol-6-ol provides critical information about the number and chemical environment of protons in the molecule. The spectrum exhibits distinct signals corresponding to the hydroxyl, benzyl (B1604629), and aromatic protons.
A broad singlet observed at approximately 10.21 ppm is characteristic of the acidic N-H proton of the indazole ring. The hydroxyl (-OH) group proton appears as a singlet at 5.42 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group resonate as a singlet at 3.89 ppm. The five protons of the phenyl ring produce a multiplet in the range of 7.24–7.36 ppm. The protons on the indazole core are observed as a doublet for H-7 at 6.92 ppm and a double doublet for H-5 at 7.58 ppm.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 10.21 | s | NH |
| 7.58 | dd | H-5 |
| 7.24–7.36 | m | Phenyl H |
| 6.92 | d | H-7 |
| 5.42 | s | OH |
| 3.89 | s | CH₂ |
s: singlet, d: doublet, dd: double doublet, m: multiplet
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include the carbon attached to the fluorine atom, which appears at a characteristic chemical shift of 162.1 ppm due to the strong deshielding effect of the fluorine. The carbon at position 3 of the indazole ring (C-3) is observed at 136.8 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 162.1 | C-F |
| 136.8 | C-3 |
(Data is partial and represents key assigned signals)
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of a single, unique fluorine atom. The precise chemical shift would provide insight into the electronic environment of the C-F bond.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and spatial proximity of atoms. chemicalbook.combhu.ac.in
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to confirm the connectivity of protons within the phenyl ring and the indazole system. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. avantorsciences.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. avantorsciences.com This would be instrumental in establishing the connection between the benzyl group and the indazole ring, and confirming the substitution pattern on the indazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, even if they are not directly bonded. bhu.ac.in This can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the benzyl group and the indazole ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, the expected molecular formula is C₁₄H₁₁FN₂O. HRMS analysis would provide an exact mass measurement that should correspond to the calculated theoretical mass of this formula, thereby confirming the elemental composition of the synthesized compound.
Table 3: Molecular Formula and Mass Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FN₂O |
| Molecular Weight | 242.25 g/mol |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The N-H stretch of the indazole ring would likely appear in a similar region, around 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch would typically be found in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which would be useful for characterizing the indazole and phenyl moieties.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
For this compound, a successful crystallographic analysis would yield a detailed structural model, providing definitive proof of its chemical identity and connectivity. The data obtained would be crucial for understanding its physical and chemical properties, as well as its potential interactions with other molecules.
A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁FN₂O |
| Formula Weight | 242.25 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Calculated Density (g/cm³) | Value |
| Absorption Coeff. (mm⁻¹) | Value |
| F(000) | Value |
Absolute Configuration Determination
In cases where a molecule is chiral and crystallizes in a non-centrosymmetric space group, single-crystal X-ray diffraction can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, most commonly using the Flack parameter. A value of the Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment of the absolute configuration.
As this compound is not inherently chiral, the determination of its absolute configuration would not be applicable unless it was resolved into enantiomers through some external chiral influence during synthesis or crystallization. In its typical form, it would be expected to crystallize in a centrosymmetric space group.
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions play a critical role in determining the physical properties of the solid, such as its melting point, solubility, and stability.
For this compound, several types of intermolecular interactions would be anticipated to influence its crystal packing:
Hydrogen Bonding: The hydroxyl (-OH) group at the 6-position and the N-H of the indazole ring are strong hydrogen bond donors. The nitrogen atom of the pyrazole (B372694) ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions are expected to be a dominant force in the crystal packing, likely forming chains or more complex networks of molecules.
π-π Stacking: The planar indazole and phenyl rings are capable of engaging in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals, would contribute to the stabilization of the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) would be a key feature of the crystal structure.
C-H···F and C-H···π Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds. Additionally, the aromatic rings can act as acceptors for weak C-H···π interactions from neighboring molecules.
A detailed analysis of the crystal structure would allow for the precise characterization of these interactions, including their geometries and distances. This information is fundamental to understanding the self-assembly of the molecules in the solid state and can provide insights into the design of new materials with desired properties.
A hypothetical data table summarizing the key intermolecular interactions is provided below.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | N-H···N | Value | Value | Value | Value |
| Hydrogen Bond | O-H···N | Value | Value | Value | Value |
| π-π Stacking | Ring Centroid···Ring Centroid | N/A | N/A | Value | N/A |
| C-H···F | C-H···F | Value | Value | Value | Value |
Computational and Theoretical Investigations of 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol, this involves a systematic exploration of its potential energy surface to identify the global minimum and other low-energy conformers.
The conformational flexibility of this molecule primarily arises from the rotation around the single bond connecting the phenylmethyl (benzyl) group to the indazole core. Different orientations of the benzyl (B1604629) group relative to the indazole ring system can lead to various conformers with distinct energies. DFT calculations, often employing a basis set such as 6-311G++(d,p), are used to perform geometry optimization for these different conformers. The process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Value |
| Bond Length | C3-C(benzyl) | ~1.50 Å |
| Bond Length | C4-F | ~1.36 Å |
| Bond Length | C6-O | ~1.37 Å |
| Bond Angle | N2-C3-C(benzyl) | ~125° |
| Dihedral Angle | N2-C3-C(benzyl)-C(phenyl) | Variable (defines conformation) |
Note: This table is illustrative and does not represent experimentally or computationally verified data for the specific compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. DFT calculations can predict the energies of these orbitals. In related indazole derivatives, the HOMO is often localized on the electron-rich indazole ring system, while the LUMO may be distributed across the fused ring system and any electron-withdrawing substituents. nih.gov
Table 2: Hypothetical FMO Properties of this compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Note: These values are hypothetical and serve to illustrate the typical range for similar organic molecules.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of intermediate potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group and the N-H proton of the indazole would exhibit positive potential. The generation of an MEP map is a standard output of DFT calculations. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes in Solution
While DFT calculations provide insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can explore its conformational landscape in a solvent, revealing the preferred conformations and the dynamics of transitions between them. This is particularly important for understanding how the solvent influences the molecule's shape and interactions. Studies on other indazole derivatives have used MD simulations to investigate their binding with biological targets, providing insights into the stability of the ligand-protein complex. nih.govnih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound conformation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structure and provide a more detailed interpretation of the spectra.
For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. acs.org The predicted chemical shifts can aid in the assignment of experimental NMR spectra.
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. Comparing the computed IR spectrum with the experimental one can help in assigning the observed absorption bands to specific molecular vibrations. rsc.orgpsu.edu
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Predicted Parameter | Value |
| ¹³C NMR | C-OH | ~150-160 ppm |
| ¹H NMR | OH proton | ~9-10 ppm |
| IR | O-H stretch | ~3300-3500 cm⁻¹ |
| IR | C-F stretch | ~1100-1200 cm⁻¹ |
Note: This table contains illustrative data and is not based on specific calculations for the title compound.
Quantum Chemical Studies on Reaction Pathways and Energetics
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For this compound, such studies could investigate its synthesis, potential metabolic pathways, or its reactivity in various chemical transformations. For instance, the regioselectivity of alkylation at the N1 versus N2 position of the indazole ring is a common area of investigation for this class of compounds, and DFT calculations can be used to rationalize the observed product distribution by comparing the activation barriers for the different reaction pathways. nih.gov These studies can also shed light on the role of substituents in modulating the reactivity of the indazole core.
Chemical Reactivity and Derivatization Strategies for 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol Scaffold
Electrophilic Aromatic Substitution Reactions on the Indazole Ring
The indazole ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. chemicalbook.com The regiochemical outcome of such reactions on the 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol core is dictated by the directing effects of the existing substituents. The hydroxyl group at C6 is a powerful activating group, directing electrophiles to the ortho and para positions. The fluoro group at C4 is a deactivating group but is also an ortho, para-director. The fused benzene (B151609) ring of the indazole is generally more reactive than the pyrazole (B372694) ring towards electrophiles.
Considering the positions on the benzene part of the indazole ring, C5 and C7 are potential sites for electrophilic attack.
C7 Position : This position is ortho to the activating hydroxyl group at C6.
C5 Position : This position is para to the hydroxyl group at C6 and ortho to the fluoro group at C4.
Studies on related 4-substituted 1H-indazoles have demonstrated a high propensity for regioselective functionalization at the C7 position. For instance, a direct and efficient regioselective bromination at C7 has been achieved using N-bromosuccinimide (NBS). nih.govrsc.org This selectivity is attributed to the electronic activation by the substituent at the 4-position (in this case, a sulfonamide) which directs the electrophile to C7. A similar outcome is anticipated for the 4-fluoro-6-hydroxy-substituted indazole due to the strong activating effect of the hydroxyl group.
Common electrophilic substitution reactions applicable to this scaffold include:
Halogenation : As mentioned, bromination can be selectively achieved at the C7 position. nih.gov Chlorination and iodination would likely follow a similar regioselectivity.
Nitration : Nitration would likely occur at the C7 position, although the conditions must be carefully controlled to avoid oxidation and other side reactions.
Sulfonation : Sulfonation is also a feasible transformation, expected to yield the 7-sulfonic acid derivative.
The table below summarizes the conditions for a representative electrophilic substitution reaction on a related indazole scaffold.
Table 1: Regioselective C7-Bromination of 4-Substituted 1H-Indazoles
| Starting Material | Reagent | Product | Yield | Reference |
|---|
Data inferred from analogous structures.
Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group at the C6 position is a key site for derivatization. Its nucleophilic character allows for a variety of transformations, including etherification and esterification, to produce a wide range of functionalized analogues.
Etherification (Williamson Ether Synthesis) : The hydroxyl group can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This nucleophile can then react with an alkyl halide or tosylate to form an ether. This reaction is generally high-yielding and tolerates a wide variety of alkylating agents. beilstein-journals.orgnih.gov
Esterification : The hydroxyl group can be acylated to form esters. This can be achieved using various reagents and conditions:
With Acyl Halides or Anhydrides : Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) is a standard method for ester formation.
Fischer Esterification : Reaction with a carboxylic acid under acidic catalysis can also form esters, though this is an equilibrium process.
Steglich Esterification : Coupling with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient route to esters.
These reactions allow for the introduction of diverse lipophilic or functionalized side chains at the C6 position, significantly altering the molecule's physicochemical properties.
Table 2: Representative Reactions at the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Etherification | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | 6-Alkoxy-indazole |
| Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 6-Indazolyl ester |
Transformations of the Phenylmethyl Group
The phenylmethyl (benzyl) group at the C3 position offers another handle for chemical modification, primarily at the benzylic methylene (B1212753) (-CH₂-) position.
Oxidation : The benzylic C-H bonds are susceptible to oxidation. mdpi.com Treatment with oxidizing agents can convert the methylene group into a carbonyl group, yielding the corresponding 3-benzoyl derivative. libretexts.org A variety of reagents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or milder, more selective catalytic methods using molecular oxygen. mdpi.comlibretexts.org This transformation introduces a ketone functionality, which can serve as a point for further derivatization, for example, through nucleophilic addition or condensation reactions.
Benzylic Bromination : Radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) can introduce a bromine atom at the benzylic position. The resulting benzylic bromide is a versatile intermediate, susceptible to nucleophilic substitution reactions.
Hydrogenolysis : The benzyl (B1604629) group can potentially be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C). This would unmask the C3 position of the indazole ring, providing the 4-fluoro-1H-indazol-6-ol core for further functionalization at that site.
Table 3: Potential Transformations of the Phenylmethyl Group
| Reaction Type | Reagents | Product Functional Group at C3 |
|---|---|---|
| Oxidation | KMnO₄ or other oxidizing agents | Benzoyl |
| Radical Bromination | NBS, radical initiator | α-Bromo-phenylmethyl |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the indazole scaffold. mdpi.com To utilize these reactions, a halide or triflate leaving group must first be installed on the ring.
As established in section 6.1, the C7 position can be selectively halogenated. The resulting 7-halo-4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol is an excellent substrate for various cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction couples the 7-haloindazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C7 position. Studies on related 7-bromo-4-substituted indazoles show that this coupling proceeds in moderate to excellent yields with various boronic acids, regardless of their electronic properties or steric hindrance. nih.govrsc.org
Heck Coupling : The Heck reaction would couple the 7-haloindazole with an alkene in the presence of a palladium catalyst and a base, resulting in a 7-alkenyl indazole derivative. organic-chemistry.org This introduces an unsaturated side chain that can be further modified.
Other Couplings : Other palladium-catalyzed reactions such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (coupling with amines), and Stille (coupling with organotins) coupling could also be employed on the 7-haloindazole intermediate to introduce further diversity.
Table 4: Suzuki-Miyaura Coupling of a 7-Bromo-4-substituted-1H-indazole
| Catalyst | Base | Solvent | Coupling Partner (Ar-B(OH)₂) | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | (4-Methoxyphenyl)boronic acid | 7-(4-Methoxyphenyl) derivative | 95% | nih.gov |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | (4-Acetylphenyl)boronic acid | 7-(4-Acetylphenyl) derivative | 85% | nih.gov |
Data from a closely related 7-bromo-4-sulfonamido-1H-indazole model system.
Regioselective and Stereoselective Synthetic Transformations
The development of regioselective and stereoselective methods is paramount for the synthesis of specific, well-defined indazole derivatives.
Regioselectivity :
N-Alkylation : The indazole core has two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of N-alkylation is highly dependent on the reaction conditions (base, solvent) and the nature of the substituents on the indazole ring. beilstein-journals.orgnih.gov For many substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer. nih.govbeilstein-journals.orgnih.gov Conversely, Mitsunobu conditions can show a preference for the N2 position. beilstein-journals.org
C-Functionalization : As discussed previously, electrophilic substitution can be directed regioselectively to the C7 position. nih.gov Furthermore, direct C3-functionalization methods have been developed, although these often require N-protection or specialized starting materials. mit.edusemanticscholar.orgmdpi.com
Stereoselectivity :
When introducing new chiral centers, controlling the stereochemistry is critical. Advanced catalytic methods have been developed for the enantioselective functionalization of indazoles. For example, a copper-hydride (CuH) catalyzed C3-allylation of N-protected indazoles has been reported to install a quaternary stereocenter at the C3 position with high levels of enantioselectivity. mit.edusemanticscholar.orgacs.org This "umpolung" strategy, which treats the indazole as an electrophile, allows for unique C3-selective reactions. semanticscholar.org The reaction proceeds through a well-defined six-membered transition state, where the stereochemical outcome is controlled by the chiral ligand. mit.eduacs.org
Table 5: Example of Enantioselective C3-Allylation of an Indazole Derivative
| Indazole Substrate | Allene Partner | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|
Data from a model system demonstrating the principle of stereoselective transformation.
Multi-component Reactions Involving the Indazole Core
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating features from each starting material. rsc.org While direct participation of this compound in an MCR is not widely documented, derivatives of the indazole core are known to be valuable substrates in such reactions.
For instance, 3-aminoindazoles are versatile building blocks for constructing fused heterocyclic systems via MCRs. An iron-catalyzed three-component reaction of a 3-aminoindazole, a styrene (B11656) oxide, and an aromatic aldehyde can produce complex 3,4-diarylpyrimido[1,2-b]indazole derivatives regioselectively. rsc.orgrsc.org
To apply this to the target scaffold, the 3-phenylmethyl group would need to be converted to a 3-amino group, for example, through a sequence involving oxidation to a 3-carboxy derivative, followed by a Curtius rearrangement. The resulting 3-amino-4-fluoro-1H-indazol-6-ol could then be used as a substrate in various MCRs to build novel, complex polycyclic structures.
Another approach involves the Ugi-tetrazole four-component reaction, which has been used to synthesize tetrazole-indole derivatives. rsc.org A similar strategy could potentially be adapted for indazole synthesis or for functionalizing an indazole-containing component.
Applications of 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol As a Versatile Synthetic Intermediate
Precursor in the Construction of Complex Polycyclic Heterocyclic Systems
The inherent reactivity of the indazole nucleus, combined with the additional functional handles on 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol, makes it an excellent starting material for the synthesis of more elaborate polycyclic heterocyclic systems. The construction of these systems often involves annulation reactions, where additional rings are fused onto the existing indazole core.
The nitrogen atoms of the pyrazole (B372694) ring can participate in various cyclization reactions. For instance, the N1 position can be readily alkylated or arylated, and this substituent can contain a functional group that subsequently reacts with another part of the molecule to form a new ring. The hydroxyl group at the 6-position is particularly significant in this context. It can be converted into an ether or an ester, introducing a tether that can be cyclized onto the indazole ring or the phenylmethyl substituent.
Furthermore, the benzene (B151609) portion of the indazole can undergo electrophilic substitution, although the directing effects of the existing substituents must be considered. More commonly, palladium-catalyzed cross-coupling reactions can be employed at positions that have been pre-functionalized with a halide, allowing for the introduction of complex substituents that can then be used in further cyclization strategies. While direct examples involving this compound are not prevalent in the literature, the synthesis of various fused indazole systems, such as triazolo-indazoles, imidazo-indazoles, and pyrazino-indazoles, from appropriately substituted indazole precursors establishes a clear precedent for its potential in this area.
A hypothetical reaction pathway illustrating the utility of this compound as a precursor is the synthesis of a tetracyclic system. The hydroxyl group could be alkylated with a bifunctional reagent, such as an epoxy-halide, followed by an intramolecular cyclization.
| Starting Material | Reagent | Product Type | Potential Complexity |
| This compound | Dihaloalkane | Fused Ether | Tetracyclic System |
| This compound | Acryloyl chloride | Fused Lactone | Tricyclic System with Chirality |
| This compound | Epichlorohydrin | Fused Oxazine | Tetracyclic Heterocycle |
Building Block for Chemically Diverse Molecular Libraries
The generation of chemically diverse molecular libraries is a cornerstone of modern high-throughput screening and drug discovery. The structural attributes of this compound make it an ideal scaffold for this purpose. A scaffold is a core molecular structure to which a variety of substituents can be attached, leading to a large number of related compounds.
The key to its utility as a library-building scaffold lies in its multiple points of diversification:
N1-Substitution: The N-H of the pyrazole ring is a versatile point for modification. A wide array of alkyl and aryl groups can be introduced via reactions like N-alkylation or Buchwald-Hartwig amination. This allows for the exploration of the chemical space around this position, which is often crucial for modulating pharmacokinetic properties.
O-Substitution of the Hydroxyl Group: The hydroxyl group at the 6-position is another point of diversification. It can be readily converted into ethers, esters, carbonates, and carbamates, introducing a wide range of functional groups and physicochemical properties.
Modification of the Phenylmethyl Group: The phenyl ring of the benzyl (B1604629) group can be functionalized through electrophilic aromatic substitution, allowing for the introduction of substituents that can interact with specific pockets in a biological target.
Modification of the Fluoro Group: While the fluoro group is generally considered metabolically stable, in certain contexts, it can be a site for nucleophilic aromatic substitution, further increasing the potential for diversification.
The orthogonal reactivity of these functional groups allows for a combinatorial approach to library synthesis, where different building blocks can be systematically combined to generate a large and diverse set of molecules. Indazole derivatives are well-represented in compound libraries used for screening against various biological targets, and the structural features of this compound make it a valuable contributor to this chemical space. nih.gov
| Diversification Site | Reaction Type | Potential Functional Groups Introduced |
| N1 of Indazole | Alkylation, Arylation | Alkyl, Aryl, Heteroaryl |
| 6-Hydroxyl Group | Etherification, Esterification | Alkoxy, Aryloxy, Acyl, Carbamoyl |
| Phenylmethyl Group | Electrophilic Substitution | Halogens, Nitro, Alkyl |
| 4-Fluoro Group | Nucleophilic Aromatic Substitution | Amines, Alkoxides |
Strategic Role in Fragment-Based Chemical Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening. youtube.com This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The indazole nucleus is an excellent example of a fragment that can be used in FBDD. nih.govnih.gov
This compound embodies several key principles of a successful fragment:
Vectorial Growth: The multiple points of substitution on the scaffold provide clear vectors for chemical elaboration. For example, if the indazole core is found to bind in a particular pocket of a protein, the substituents at the N1, C3, and C6 positions can be systematically modified to extend into adjacent regions of the binding site, thereby increasing affinity and selectivity. The phenylmethyl group at the C3 position and the hydroxyl group at the C6 position are particularly well-suited for this "fragment growing" or "fragment linking" approach.
Ligand Efficiency: The indazole core itself provides a good balance of structural rigidity and binding potential relative to its size, which is a key metric in FBDD known as ligand efficiency. The substituents on this compound can be chosen to optimize this efficiency.
Structural Information: The rigid nature of the indazole scaffold facilitates the structural analysis of its binding mode, typically through X-ray crystallography or NMR spectroscopy. This structural information is crucial for guiding the subsequent optimization of the fragment into a lead compound. nih.gov
In the context of FBDD, this compound can be considered a "poised" fragment, meaning it is synthetically tractable and its derivatives can be readily accessed to explore the structure-activity relationship around an initial fragment hit. nih.gov
| Fragment Feature | Relevance of this compound |
| Core Scaffold | The rigid indazole ring provides a well-defined shape for binding. |
| Growth Vectors | The N1, C3-benzyl, and C6-hydroxyl positions allow for systematic chemical elaboration. |
| Physicochemical Properties | The fluoro and hydroxyl groups can be used to fine-tune solubility and polarity. |
Development of Advanced Analytical Methodologies for 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol
Chromatographic Separations (e.g., HPLC, GC) for Purity and Isomer Resolution
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical compounds and resolving isomeric mixtures. For substituted indazoles, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools.
High-Performance Liquid Chromatography (HPLC) is widely used for the purity assessment of non-volatile and thermally sensitive molecules like many indazole derivatives. A typical analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. UV detection is commonly employed, set at a wavelength where the indazole core exhibits strong absorbance.
A significant challenge in the synthesis of N-substituted indazoles is the potential formation of N-1 and N-2 positional isomers. nih.gov These isomers often possess very similar physical properties, making their separation difficult. HPLC is a primary method for resolving these isomeric mixtures, which is critical as different isomers can exhibit varied biological activities and toxicological profiles. nih.gov The development of a successful HPLC method often requires careful optimization of the mobile phase composition, column chemistry, and temperature to achieve baseline separation.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While many complex indazole derivatives may require derivatization to increase their volatility and thermal stability, GC can offer high resolution, especially when using capillary columns. sci-hub.se For purity analysis, a flame ionization detector (FID) provides a response proportional to the mass of carbon, making it a reliable quantitative tool. For isomer resolution, specialized chiral stationary phases can be employed in GC columns to separate enantiomers of chiral indazole derivatives. sci-hub.se
Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard analytical instrument for purity assays. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A common reversed-phase column offering good resolution for a wide range of organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A standard mobile phase system for reversed-phase chromatography of ionizable compounds. |
| Gradient | 30% B to 95% B over 20 minutes | A gradient elution is effective for separating compounds with a range of polarities, including the main compound and its potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Many aromatic and heterocyclic compounds, including indazoles, absorb at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. |
Note: This table presents a hypothetical, yet typical, set of starting parameters for the HPLC analysis of an indazole derivative. Method development and validation would be required to optimize these conditions for 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol.
Quantitative Spectroscopic Methods for Concentration Determination
Spectroscopic methods provide rapid and non-destructive ways to determine the concentration of a compound in a solution.
UV-Visible Spectroscopy is a straightforward and cost-effective technique for quantification. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To determine the concentration of this compound, a solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). researchgate.netmdpi.com A calibration curve constructed from standards of known concentrations can then be used to determine the concentration of unknown samples. Derivative spectroscopy can also be used to resolve overlapping spectral bands and enhance quantification accuracy in the presence of interfering substances. ajpaonline.com
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of organic molecules without the need for a specific reference standard of the analyte. youtube.comazom.com In qNMR, the integral of a specific resonance signal of the target compound is compared to the integral of a certified internal standard of known concentration. ox.ac.uk This method is highly accurate and provides structural information simultaneously. For this compound, a well-resolved proton signal, for instance, from the phenylmethyl group or a specific aromatic proton on the indazole ring, could be used for quantification against an internal standard. ox.ac.uknih.gov qNMR is particularly advantageous as it is a non-destructive technique and can provide a direct measure of purity. researchgate.net
Interactive Data Table: Example Parameters for UV-Vis Spectroscopic Quantification
| Parameter | Value/Setting | Purpose |
| Instrument | Double Beam UV-Vis Spectrophotometer | Provides stable and accurate absorbance measurements. ekb.eg |
| Solvent | Ethanol | A common solvent that is transparent in the UV region and suitable for many organic compounds. |
| Wavelength Scan | 200-400 nm | To determine the wavelength of maximum absorbance (λmax) for the indazole compound. |
| Analytical Wavelength | Determined λmax | Measurement at λmax provides the highest sensitivity and minimizes errors. |
| Calibration Range | 1-20 µg/mL | A typical linear range for quantitative analysis, depending on the compound's molar absorptivity. ekb.eg |
| Blank | Ethanol | To correct for any absorbance from the solvent and the cuvette. |
Note: This table outlines a general procedure. The specific λmax and optimal concentration range must be experimentally determined for this compound.
Hyphenated Techniques for Structural Confirmation in Complex Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation of compounds in complex matrices. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of MS. researchgate.net For this compound, LC-MS can provide the molecular weight from the parent ion and structural information from fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for indazole derivatives. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of the indazole core often involves specific cleavages that can help confirm the structure and identify substitution patterns. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is used for volatile analytes and provides high-resolution separation and definitive mass-based identification. nih.gov The electron ionization (EI) source in GC-MS produces reproducible fragmentation patterns that can be compared against spectral libraries for identification. The fragmentation of indole (B1671886) and indazole carboxamides, for example, has been studied in detail to aid in the identification of new psychoactive substances. nih.govresearchgate.net These established fragmentation routes can serve as a guide for interpreting the mass spectrum of this compound.
These hyphenated techniques are crucial for identifying synthesis by-products, impurities, and metabolites, providing a comprehensive chemical profile of the compound. amazonaws.com
Interactive Data Table: Application of Hyphenated Techniques for Indazole Analysis
| Technique | Separation Principle | Detection Principle | Primary Application for Indazole Analysis |
| HPLC-UV | Differential partitioning between liquid mobile phase and solid stationary phase. | UV-Vis absorbance of the analyte. | Purity determination, quantification, and isomer separation. nih.gov |
| GC-MS | Differential partitioning between gas mobile phase and liquid/solid stationary phase. | Mass-to-charge ratio of ionized analyte and its fragments. | Identification and quantification of volatile impurities and isomers; structural elucidation based on fragmentation. nih.gov |
| LC-MS/MS | HPLC separation followed by mass analysis. | Precursor ion selection and subsequent fragmentation for mass analysis. | Definitive structural confirmation, impurity profiling, and analysis in complex matrices (e.g., biological fluids). nih.gov |
| LC-NMR | HPLC separation with subsequent NMR analysis of the eluent. | Nuclear magnetic resonance of atomic nuclei. | Unambiguous structure elucidation of unknown impurities or isomers directly after separation. nih.gov |
Conclusion and Future Research Directions in the Chemistry of 4 Fluoro 3 Phenylmethyl 1h Indazol 6 Ol
Summary of Current Understanding and Research Gaps
Currently, the understanding of 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol is primarily theoretical, based on the known chemistry of its constituent parts. The 1H-indazole core is known to be a stable aromatic system, with the 1H-tautomer being thermodynamically favored over the 2H-indazole. nih.govbeilstein-journals.org The introduction of substituents dramatically influences the electronic and steric properties of the ring, governing its reactivity and potential applications. nih.gov
The primary research gap is the complete lack of reported synthesis and characterization of this compound. Consequently, its physical properties, spectroscopic data, and chemical reactivity remain undetermined. The influence of the combined electronic effects of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the indazole ring is of particular interest and warrants investigation.
Prospective Areas for Further Synthetic Innovations
The synthesis of this compound presents a multi-faceted challenge that invites innovative synthetic strategies. Established methods for indazole synthesis, such as the Davis-Beirut reaction or Fischer indole (B1671886) synthesis variants, could be adapted. However, modern transition-metal-catalyzed reactions offer more precise control over regioselectivity and functional group tolerance. nih.gov
Prospective synthetic routes could involve a convergent approach, coupling a pre-functionalized phenylhydrazine (B124118) with a suitably substituted carbonyl compound, or a divergent strategy, building upon a pre-formed 4-fluoro-6-hydroxy-1H-indazole core. The latter could involve a late-stage introduction of the benzyl (B1604629) group at the C3 position via cross-coupling reactions. mdpi.com
Future synthetic work should also explore the potential for asymmetric synthesis, particularly if the compound or its derivatives are found to possess chiral properties with relevant biological activity.
Exploration of Novel Reaction Mechanisms and Methodologies
The synthesis of this trisubstituted indazole provides a platform to explore and develop novel reaction mechanisms. For instance, the regioselective construction of the indazole ring in the presence of multiple, electronically distinct substituents could lead to a deeper understanding of the factors governing cyclization reactions. researchgate.net
Furthermore, the development of one-pot or tandem reaction sequences for the assembly of such multi-functionalized indazoles would be a significant advancement in synthetic efficiency. researchgate.net The use of flow chemistry or microwave-assisted synthesis could also offer advantages in terms of reaction time, yield, and safety.
Mechanistic studies, including computational modeling and isotopic labeling experiments, will be crucial to elucidate the pathways of novel synthetic transformations and to optimize reaction conditions. acs.org
Potential for Rational Design of Advanced Chemical Probes and Building Blocks
The unique substitution pattern of this compound makes it an attractive candidate for the rational design of advanced chemical probes and versatile building blocks. The fluorine atom can serve as a sensitive reporter for 19F NMR studies, enabling the investigation of its interactions with biological macromolecules. rsc.org The hydroxyl group provides a handle for further functionalization, allowing for the attachment of reporter groups, affinity tags, or other molecular entities.
As a building block, this compound could be utilized in the synthesis of more complex molecules with potential applications in drug discovery and materials science. ossila.com The benzyl group can be modified to explore structure-activity relationships, while the indazole core can be further elaborated to create a diverse library of compounds. The fluorinated nature of the molecule may also enhance its metabolic stability and bioavailability, desirable properties for therapeutic agents. nih.gov
Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₁FN₂O |
| Molecular Weight | 242.25 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Note: These values are computationally predicted and await experimental verification.
Table 2: Potential Spectroscopic Features of this compound
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Aromatic protons on the indazole and phenyl rings, a singlet for the benzylic CH₂, and signals for the NH and OH protons. |
| ¹³C NMR | Distinct signals for the fluorinated and hydroxylated aromatic carbons, as well as for the benzylic carbon. |
| ¹⁹F NMR | A singlet or doublet corresponding to the C4-fluorine substituent. |
| Mass Spectrometry | A molecular ion peak at m/z 242.25. |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-fluoro-3-(phenylmethyl)-1H-indazol-6-ol, and how do reaction conditions influence yield?
- The synthesis of indazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution under nitrogen protection. For example, PEG-400:DMF mixtures (2:1 v/v) with CuI catalysis at room temperature for 12 hours are effective for triazole-linked indole derivatives, yielding ~30–35% after extraction and column chromatography . Solvent choice (e.g., PEG-400 for solubility) and catalyst loading (1.16 g CuI per 8.61 mmol substrate) are critical for minimizing side reactions.
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, ¹H NMR in DMSO-d₆ reveals aromatic proton shifts (δ 6.5–8.6 ppm), while ¹³C NMR confirms substituent effects on the indazole core (e.g., fluorinated carbons at ~160 ppm). TLC (Rf values using EtOAc:hexanes) and HPLC purity checks (>98%) are also critical .
Q. What are the key solubility and stability considerations for this compound in experimental assays?
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to the hydroxyl and fluorine groups. Stability studies under nitrogen or argon are recommended to prevent oxidation of the indazole core. Thermal degradation above 70°C has been observed in similar compounds, necessitating vacuum drying for solvent removal .
Advanced Research Questions
Q. How can substituent effects (e.g., fluorine position, benzyl group) on the indazole core be systematically analyzed for structure-activity relationship (SAR) studies?
- Computational modeling (e.g., DFT for electronic effects) combined with bioactivity assays can elucidate substituent impacts. For example, fluorination at position 4 increases metabolic stability, while the benzyl group at position 3 enhances lipophilicity, as seen in analogues with logP values >3.0 . Substituent anchoring via HMBC and NOESY NMR can validate binding conformations .
Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound derivatives?
- Iterative dose-response assays (e.g., IC₅₀ in ROS scavenging vs. lipid peroxidation models) and mechanistic studies (e.g., redox potential measurements via cyclic voltammetry) clarify context-dependent effects. Contradictions may arise from assay conditions (e.g., pH, cell type), requiring standardized protocols .
Q. How can reaction yields be optimized for large-scale synthesis while maintaining regioselectivity?
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields (up to 50%) for triazole-linked analogues. Solvent-free conditions or flow chemistry may further enhance scalability, as demonstrated in benzimidazole syntheses .
Q. What role does the fluorine atom play in modulating the compound’s pharmacokinetic properties, and how can this be validated experimentally?
- Fluorine increases metabolic stability by blocking cytochrome P450 oxidation. In vivo studies in rodent models (plasma half-life, bioavailability) paired with metabolite profiling (LC-MS/MS) confirm this effect. Comparative studies with non-fluorinated analogues show ~2-fold longer t₁/₂ .
Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives targeting specific enzymes (e.g., kinases)?
- Docking into ATP-binding pockets (e.g., CDK2) using Glide or AutoDock Vina identifies critical interactions (e.g., hydrogen bonds with Glu81). MD simulations (>100 ns) assess binding stability, with RMSD/RMSF metrics validating pose retention. Experimental IC₅₀ values correlate with computed binding energies (R² >0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
